

# Unveiling C14 Ceramide: A Technical Guide to its Discovery and Initial Characterization

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## Compound of Interest

Compound Name: C14 Ceramide

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## Introduction

Ceramides, a class of sphingolipids, have emerged from their structural role in cellular membranes to become recognized as critical signaling molecules involved in a myriad of cellular processes. Their acyl chain length significantly influences their biological function, dictating their involvement in distinct signaling pathways. This technical guide focuses on **C14 Ceramide** (N-myristoyl-D-erythro-sphingosine), a medium-chain ceramide, providing an in-depth overview of its discovery, initial characterization, and its role in key cellular signaling pathways. This document is intended to serve as a comprehensive resource, detailing experimental methodologies and presenting quantitative data to facilitate further research and drug development efforts targeting ceramide-mediated pathways.

## Discovery and Core Characteristics

**C14 Ceramide** is an endogenous sphingolipid primarily generated by the enzyme Ceramide Synthase 6 (CerS6).<sup>[1]</sup> Initial characterization studies have focused on its synthesis, quantification, and association with various physiological and pathological conditions.

## Physicochemical Properties

Property	Value	Reference
Chemical Formula	C <sub>32</sub> H <sub>63</sub> NO <sub>3</sub>	[2]
Molecular Weight	509.85 g/mol	[2]
CAS Number	34227-72-0	[2]
Appearance	Crystalline solid	[2]

## Quantification of C14 Ceramide

Accurate quantification of **C14 Ceramide** is crucial for understanding its cellular roles. Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is the gold standard for the specific and sensitive measurement of different ceramide species.[2][3][4]

Table 1: Representative LC-MS/MS Parameters for **C14 Ceramide** Quantification

Parameter	Specification
Chromatography	Reverse-phase HPLC
Column	C8 or C18
Mobile Phase	Gradient of organic solvent (e.g., methanol, acetonitrile) in water with additives (e.g., formic acid, ammonium formate)
Ionization Mode	Positive Electrospray Ionization (ESI+)
MS/MS Transition	Precursor ion (m/z) → Product ion (m/z) for C14 Ceramide and internal standard
Internal Standard	Non-endogenous odd-chain ceramide (e.g., C17 Ceramide)
Limit of Quantification	pg/mL to ng/mL range

## Key Biological Roles and Signaling Pathways

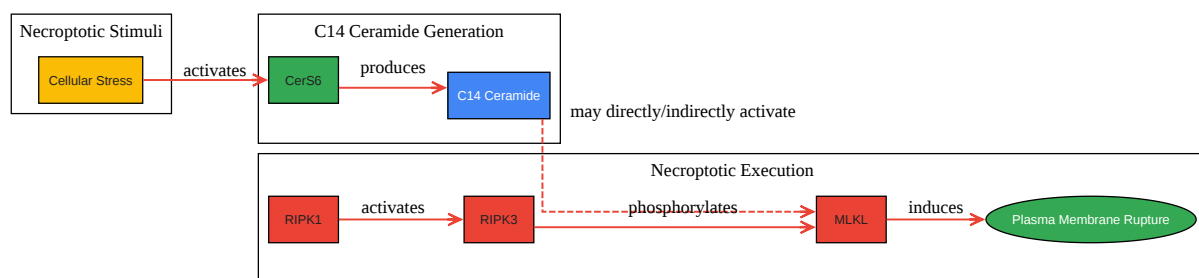
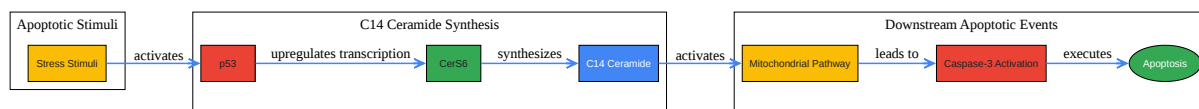
Initial research has implicated **C14 Ceramide** in several critical cellular processes, including apoptosis, necroptosis, and the regulation of insulin sensitivity.

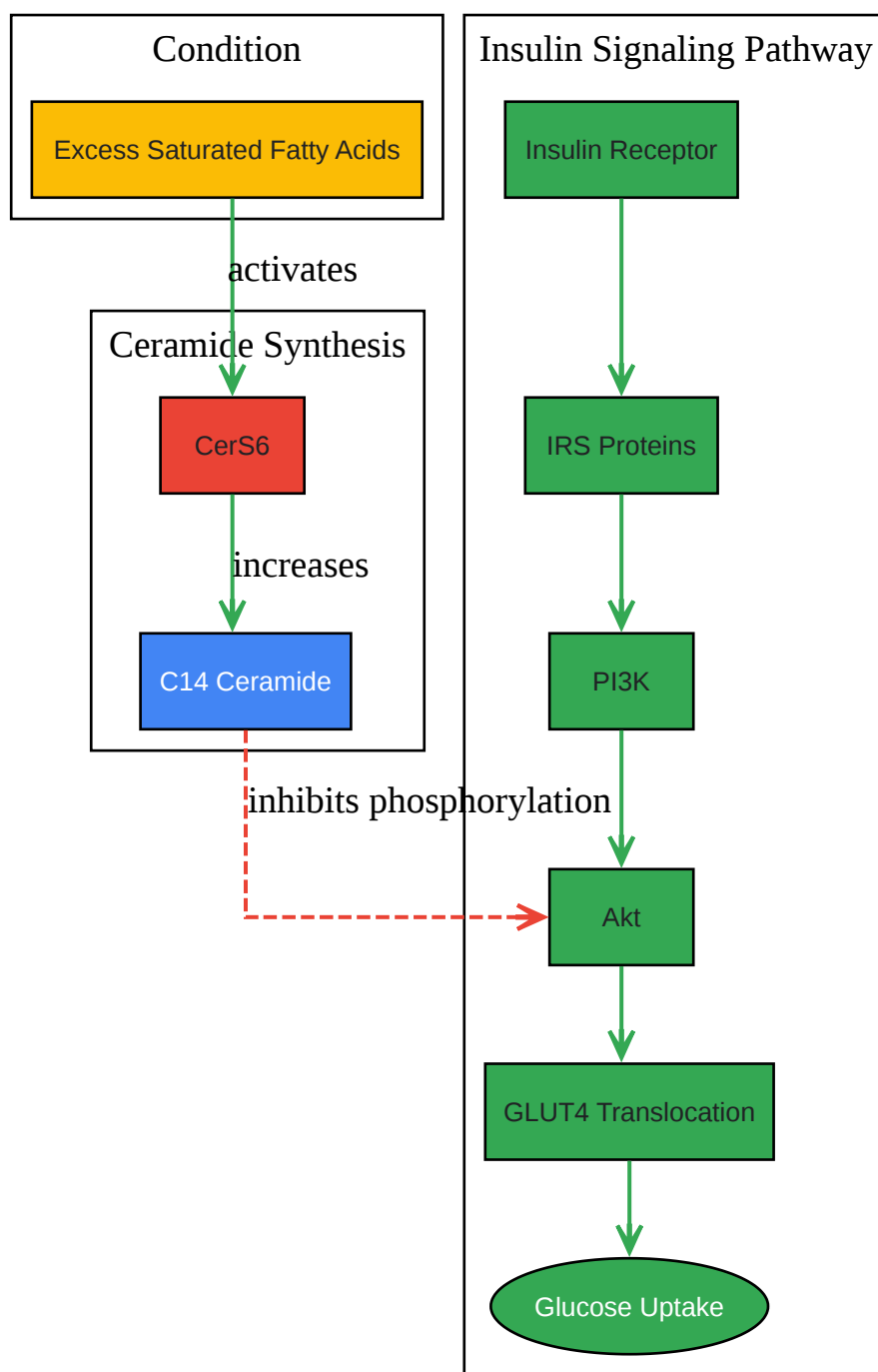
## C14 Ceramide in Apoptosis

Ceramides are well-established mediators of apoptosis (programmed cell death). The accumulation of specific ceramide species, including **C14 Ceramide**, can trigger apoptotic signaling cascades.

One of the key mechanisms involves the interplay between the tumor suppressor protein p53 and ceramide metabolism.<sup>[5]</sup> Stress stimuli that induce p53 can lead to the transcriptional activation of CerS6, resulting in the accumulation of C14 and C16 ceramides, which in turn promotes growth arrest and apoptosis.<sup>[5]</sup>

The apoptotic signaling cascade initiated by **C14 Ceramide** can proceed through both caspase-dependent and -independent pathways.<sup>[6][7]</sup> A central event in the caspase-dependent pathway is the activation of effector caspases, such as caspase-3.<sup>[8]</sup>





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